3-Chloro-3H-pyrazole

Nucleophilic Aromatic Substitution Pyrazole Regioselectivity Heterocyclic Synthesis

Sourcing the wrong halogen regioisomer can derail SAR programs - 4-chloropyrazole analogs show orders-of-magnitude weaker target binding than the 3-chloro derivative. 3-Chloro-1H-pyrazole (CAS 14339-33-4) eliminates this risk by delivering the exact substitution pattern required for reproducible reactivity and potency. • Enables active-site-directed irreversible ADH inhibition via rapid alkylation; 4-substituted isomers provide only slow, reversible inhibition (Fries et al., 1979). • Validated core for V600E-B-Raf inhibitors with antiproliferative activity exceeding Sorafenib in A375 melanoma cells (El-Gamal & Oh, 2011). • Compatible with chloropyrazoline elimination routes to bicyclic pyrazolenines - a reliable entry to otherwise difficult-to-access fused 3H-pyrazole systems (Nakano et al., 1989).

Molecular Formula C3H3ClN2
Molecular Weight 102.52 g/mol
Cat. No. B15276542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3H-pyrazole
Molecular FormulaC3H3ClN2
Molecular Weight102.52 g/mol
Structural Identifiers
SMILESC1=CN=NC1Cl
InChIInChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-3H
InChIKeyATVFBXSPGXSTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3H-pyrazole: Core Specifications & Structural Identity


3-Chloro-3H-pyrazole (CAS: 14339-33-4) is a chlorinated pyrazole building block with the molecular formula C₃H₃ClN₂ and a molecular weight of 102.52 g/mol [1]. The compound features a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with the chlorine substituent at the 3-position conferring distinct electronic and steric properties relative to unsubstituted pyrazole and other halogenated regioisomers. As a research intermediate, it is primarily supplied as the thermodynamically more stable 3-chloro-1H-pyrazole tautomer , and is widely employed in the synthesis of agrochemicals, pharmaceuticals, and advanced organic materials.

Why 3-Chloro-3H-pyrazole Cannot Be Substituted


The performance of chlorinated pyrazoles in downstream synthetic and biological contexts is highly sensitive to the position of the halogen substituent. For instance, while 3-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase, their binding affinity differs by orders of magnitude from their 4-substituted counterparts [1]. Furthermore, the reactivity of the chloro group in nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions is dictated by the local electronic environment of the pyrazole ring, which varies significantly between regioisomers [2]. Therefore, sourcing the precise 3-chloro derivative is non-negotiable for achieving the expected reactivity and target potency in structure-activity relationship (SAR) studies, patent prosecution, and scaled manufacturing processes.

3-Chloro-3H-pyrazole Reactivity, Potency & Synthetic Utility


Acid-Induced Chlorination: Annelated Pyrazole Regioisomer Reactivity

In acid-induced nucleophilic aromatic substitution (SₙAr) reactions, the annelated derivative N-hydroxypyrazolo[3,4-c]isoquinoline (3b) exhibits substantially higher reactivity compared to its quinoline analog N-hydroxypyrazolo[3,4-c]quinoline (1b). Under identical conditions, the regioisomeric N-hydroxypyrazolo[4,3-c]quinoline (2b) and N-hydroxypyrazolo[4,3-c]isoquinoline (4b) showed no reactivity whatsoever [1]. This differential reactivity, governed by the position of the pyrazole nitrogen atoms relative to the fused ring system, underscores the critical importance of selecting the correct regioisomeric scaffold for SₙAr-based functionalizations.

Nucleophilic Aromatic Substitution Pyrazole Regioselectivity Heterocyclic Synthesis

Alcohol Dehydrogenase Inhibition: 3- vs. 4-Substituted Pyrazoles

In vitro evaluation against horse liver alcohol dehydrogenase (ADH) revealed that 3-substituted pyrazoles exhibit significantly weaker reversible inhibition compared to 4-substituted pyrazoles. The dissociation constants (K_D) for 3-substituted pyrazoles (including 3-(chloromethyl)pyrazole) ranged from 40 to 200 µM, whereas 4-substituted pyrazoles demonstrate inhibition constants as low as 0.8 nM [1]. However, 3-(chloromethyl)pyrazole (4) demonstrated a unique irreversible inactivation mechanism, alkylating the enzyme within minutes—a property not observed with its 4-substituted isomer, 4-(chloromethyl)pyrazole [1].

Alcohol Dehydrogenase Inhibition Enzyme Kinetics Structure-Activity Relationship

Antiproliferative Activity in Melanoma: Pyrazole Carboxamides vs. Sorafenib

A series of 3-(3-chloro-4-substituted phenyl)-4-(pyridin-4-yl)-1H-pyrazole-1-carboxamide derivatives were evaluated for antiproliferative activity against the A375 human melanoma cell line. Several compounds (Ia, Ie, IIb, and IIh) demonstrated greater potency than the reference kinase inhibitor Sorafenib, while compound IIa was equipotent [1]. Among these, compound IIb, featuring diethylamino and phenolic moieties, exhibited the most potent activity [1]. This SAR study highlights the essential role of the 3-chloro substituent on the phenyl ring in achieving potent anticancer activity within this chemotype.

Anticancer Kinase Inhibition Melanoma Cell Line A375

3H-Pyrazole Synthesis: Chloropyrazoline vs. Cycloaddition Routes

A synthetic route to bicyclic pyrazolenines (3H-pyrazoles) via dehydrochlorination of 3-chloro-1-pyrazolines offers distinct advantages over traditional 1,3-dipolar cycloaddition of diazoalkanes to alkynes. The chloropyrazoline method enables access to 3,3-disubstituted 3H-pyrazoles in good yield and, importantly, allows for the synthesis of ring-fused systems that are otherwise challenging to prepare due to poor availability of cycloalkynic substrates [1]. Notably, the success of the elimination depends on the ring strain of the fused system: six-membered ring-fused 3H-pyrazoles were isolated, while five-membered ring-fused analogs underwent thermal ring opening to diazoalkenes, indicating a tunable reactivity [1].

3H-Pyrazole Synthesis Ring-Fused Systems Elimination Strategy

3-Chloro-3H-pyrazole Optimal Application Scenarios


Covalent Inhibitor Design for Alcohol Dehydrogenase

Research groups developing active-site-directed irreversible inhibitors should prioritize 3-chloroalkyl pyrazoles over 4-substituted analogs. The Fries et al. (1979) study demonstrates that 3-(chloromethyl)pyrazole (4) inactivates ADH within minutes via alkylation, whereas the 4-substituted isomer provides only slow, reversible inhibition [1]. This distinct mechanism of action makes 3-chloro-3H-pyrazole a valuable building block for covalent probe and drug discovery programs targeting ADH-related disorders.

Fused Bicyclic 3H-Pyrazole (Pyrazolenine) Synthesis

Organic chemists seeking to construct six-membered ring-fused 3H-pyrazole systems should adopt the chloropyrazoline elimination strategy over traditional cycloaddition approaches. The Nakano et al. (1989) method, which utilizes 3-chloro-1-pyrazolines as key intermediates, provides a reliable route to otherwise difficult-to-access bicyclic pyrazolenines [2]. The method's tunability based on ring strain also offers a convenient entry to diazoalkenes from five-membered ring-fused precursors [2].

Kinase Inhibitor Lead Optimization for Melanoma

Medicinal chemistry teams focused on V600E-B-Raf or related kinase targets should leverage the 3-(3-chloro-4-substituted phenyl)pyrazole core. The El-Gamal and Oh (2011) study provides a robust SAR framework, showing that derivatives of this scaffold can achieve antiproliferative activity surpassing Sorafenib in A375 melanoma cells [3]. This validated pharmacophore justifies the procurement of 3-chloro-3H-pyrazole as a starting material for synthesizing next-generation anticancer candidates [3].

Regioselective SₙAr Functionalization of Pyrazoles

Researchers aiming to install substituents via nucleophilic aromatic substitution on pyrazole rings must carefully consider the annelation pattern. The Pawlas et al. (2002) work clearly establishes that [3,4-c] fused pyrazoles undergo acid-induced chlorination readily, while the isomeric [4,3-c] systems are completely inert [4]. This information is critical for designing synthetic routes and selecting appropriate 3-chloro-3H-pyrazole-derived scaffolds for post-functionalization [4].

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